

Application Notes and Protocols: Generating Influenza NP (366-374) Specific T-Cell Lines

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Compound of Interest

Compound Name: Influenza A NP (366-374)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the generation, expansion, and characterization of T-cell lines specific for the influenza A virus nucleoprotein (NP) epitope NP (366-374). The protocols outlined below are synthesized from established research methodologies and are intended for professionals in immunology and drug development.

Introduction

The influenza nucleoprotein (NP) is a highly conserved internal viral protein, making it a key target for T-cell-mediated immunity. The NP (366-374) peptide (sequence ASNENMETM in H-2b mice) is an immunodominant epitope that elicits a robust CD8+ T-cell response. Generating T-cell lines specific for this epitope is crucial for studying T-cell activation, cytotoxicity, and memory, as well as for the development of novel influenza vaccines and T-cell-based therapies. These protocols will detail the in vivo priming of NP (366-374) specific T-cells in a murine model, followed by their in vitro isolation, expansion, and functional characterization.

Quantitative Data Summary

The following tables summarize quantitative data on the frequency and function of NP (366-374) specific T-cells generated under different experimental conditions as reported in the literature.

Table 1: In Vivo Frequency of NP (366-374) Specific CD8+ T-Cells Following Influenza A Virus Infection in C57BL/6 Mice.

Tissue	Time Post-Infection	Percentage of CD8+ T-Cells	Absolute Number of Cells	Citation
Spleen	Day 8	Dose-dependent	Not specified	[1]
Spleen	Day 10 (Primary)	~3%	Not specified	[2]
Spleen	Day 10 (Secondary)	~30%	Not specified	[2]
Bronchoalveolar Lavage (BAL)	Day 10 (Primary)	~12.5%	Not specified	[3]
Bronchoalveolar Lavage (BAL)	Secondary Challenge	>70%	Not specified	[3]
Mediastinal Lymph Node (MLN)	Day 10 (Secondary)	13 ± 1%	Not specified	[2]
Spleen	Day 29 (Secondary)	15 ± 10%	Not specified	[2]
Spleen	Day 42 (Secondary)	17 ± 5%	Not specified	[2]
Spleen	Day 62 (Secondary)	10 ± 9%	Not specified	[2]
Spleen	Day 100 (Secondary)	7 ± 4%	Not specified	[2]

Table 2: In Vitro Cytokine Production by NP (366-374) Stimulated CD8+ T-Cells.

Cell Source	Stimulation	Cytokine Producing Cells (% of CD8+)	Cytokines Measured	Citation
Splenocytes (A/PR8/full NS immunized)	NP (366-374) peptide (6h)	9.4 ± 1.5%	IFN-γ, IL-2, TNF- α	[1]
Splenocytes (A/PR8/NS124 immunized)	NP (366-374) peptide (6h)	14.0 ± 1.3%	IFN-γ, IL-2, TNF- α	[1]

Experimental Protocols

Protocol 1: In Vivo Priming of NP (366-374) Specific T-Cells in Mice

This protocol describes the generation of an NP (366-374) specific T-cell response in C57BL/6 mice through infection with influenza A virus.

Materials:

- C57BL/6 mice (6-8 weeks old)
- Influenza A virus (e.g., A/PR8/34 (H1N1) or A/HKx31 (H3N2))
- Phosphate Buffered Saline (PBS), sterile
- Anesthetic (e.g., isoflurane)

Procedure:

- Virus Preparation: Dilute the influenza A virus stock to the desired concentration in sterile PBS. The optimal immunizing dose may need to be determined empirically, but a starting point could be a sublethal dose that induces a robust immune response.[\[1\]](#)

- **Anesthesia:** Anesthetize the C57BL/6 mice using a calibrated vaporizer with isoflurane or another appropriate anesthetic.
- **Intranasal Infection:** Once the mice are fully anesthetized, administer the virus dilution intranasally (i.n.). Typically, a volume of 20-50 μ l is administered to the nares.
- **Monitoring:** Monitor the mice daily for weight loss and signs of illness. The peak of the primary CD8⁺ T-cell response in the spleen and lungs typically occurs between 8 and 10 days post-infection.^{[1][2]}
- **Tissue Harvesting:** At the desired time point, euthanize the mice and harvest spleens, mediastinal lymph nodes, and lungs for T-cell isolation.

Protocol 2: Isolation and In Vitro Stimulation of NP (366-374) Specific T-Cells

This protocol details the isolation of lymphocytes and their subsequent in vitro stimulation to identify and expand NP (366-374) specific T-cells.

Materials:

- Harvested tissues (spleen, lymph nodes) from immunized mice
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, 100 μ g/ml streptomycin, and 50 μ M 2-mercaptoethanol
- NP (366-374) peptide (ASNENMETM), purity >90%
- Brefeldin A
- Recombinant human Interleukin-2 (IL-2)
- Ficoll-Paque or Lympholyte-M for lymphocyte separation
- Cell strainers (70 μ m)

Procedure:

- Cell Suspension Preparation:
 - Spleen/Lymph Nodes: Mechanically dissociate the spleen and/or lymph nodes in RPMI 1640 medium. Pass the cell suspension through a 70 μ m cell strainer to obtain a single-cell suspension.
 - Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).
 - Lymphocyte Isolation (Optional): For a purer lymphocyte population, perform density gradient centrifugation using Ficoll-Paque or Lympholyte-M.
- Cell Plating: Resuspend the lymphocytes in complete RPMI 1640 medium and plate them in a 24-well or 96-well plate at a density of 2×10^6 cells/ml.
- Peptide Stimulation: Add the NP (366-374) peptide to the cell culture at a final concentration of 1-10 μ g/ml.^[1]
- Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator.
- For Cytokine Analysis (Short-term): For intracellular cytokine staining, add Brefeldin A (to inhibit protein secretion) for the final 4-6 hours of a 6-hour stimulation period.^{[1][3]}
- For T-Cell Line Expansion (Long-term):
 - After 24 hours of stimulation, add recombinant human IL-2 to the culture at a concentration of 10-20 U/ml.
 - Every 2-3 days, split the cultures and add fresh medium containing IL-2.
 - Restimulate the T-cell line with peptide-pulsed, irradiated splenocytes (as antigen-presenting cells) every 7-14 days to maintain antigen-specificity and promote expansion.

Protocol 3: Characterization of NP (366-374) Specific T-Cell Lines

This protocol describes the methods to confirm the specificity and functionality of the generated T-cell line.

Materials:

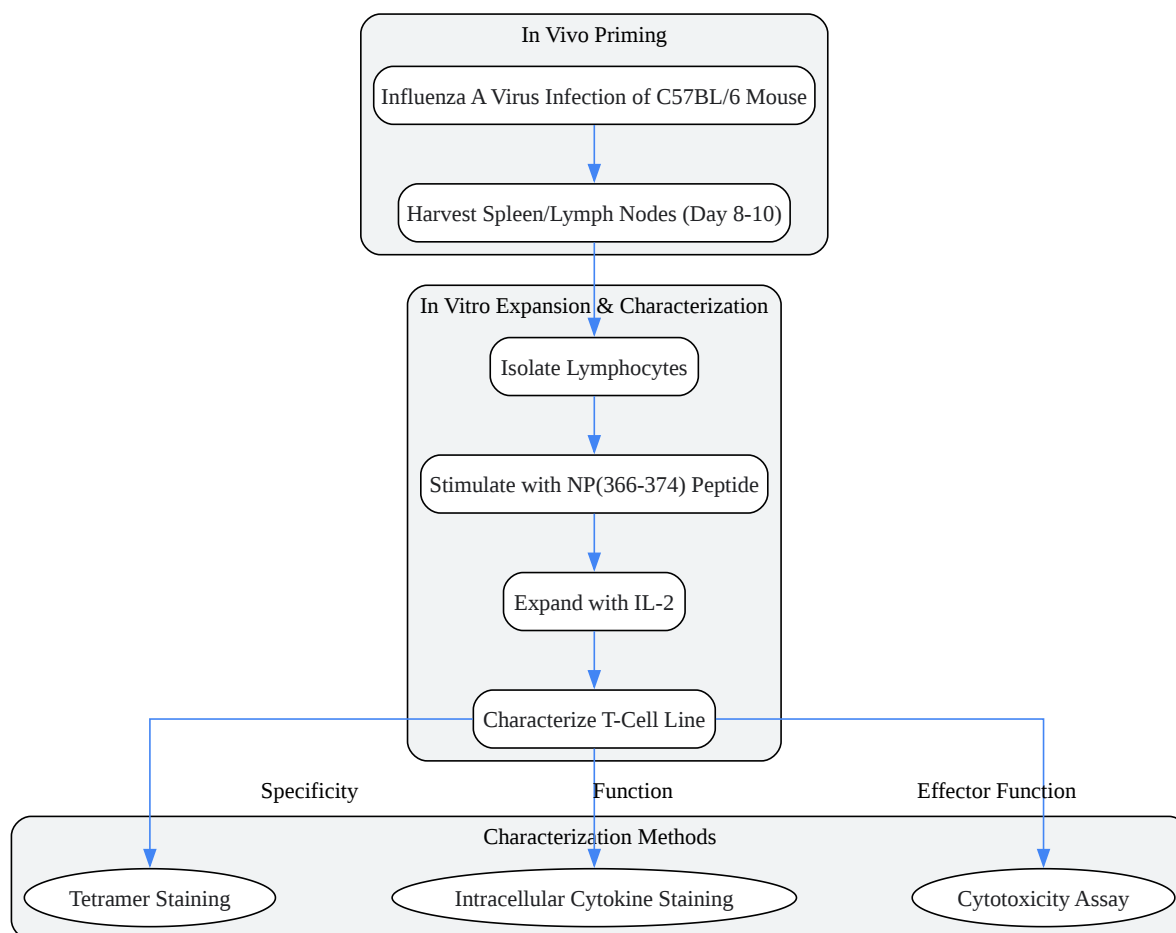
- Generated NP (366-374) specific T-cell line
- H-2Db NP (366-374) Tetramer-PE
- Anti-CD8 antibody (e.g., CD8-FITC)
- Anti-IFN- γ , anti-TNF- α , anti-IL-2 antibodies for intracellular staining
- Fixation/Permeabilization buffers for flow cytometry
- Flow cytometer

Procedure:

- Tetramer Staining:
 - Resuspend 1×10^6 cells from the T-cell line in FACS buffer.
 - Add the H-2Db NP (366-374) tetramer and incubate at room temperature for 30-60 minutes.[\[4\]](#)[\[5\]](#)
 - Add a fluorescently labeled anti-CD8 antibody and incubate on ice for 30 minutes.
 - Wash the cells and analyze by flow cytometry to determine the percentage of CD8+ T-cells that are specific for the NP (366-374) epitope.
- Intracellular Cytokine Staining (ICS):
 - Restimulate the T-cell line with the NP (366-374) peptide for 6 hours, with Brefeldin A added for the last 4-6 hours.
 - Stain for surface markers (e.g., CD8).
 - Fix and permeabilize the cells using a commercial kit.
 - Stain for intracellular cytokines (IFN- γ , TNF- α , IL-2).

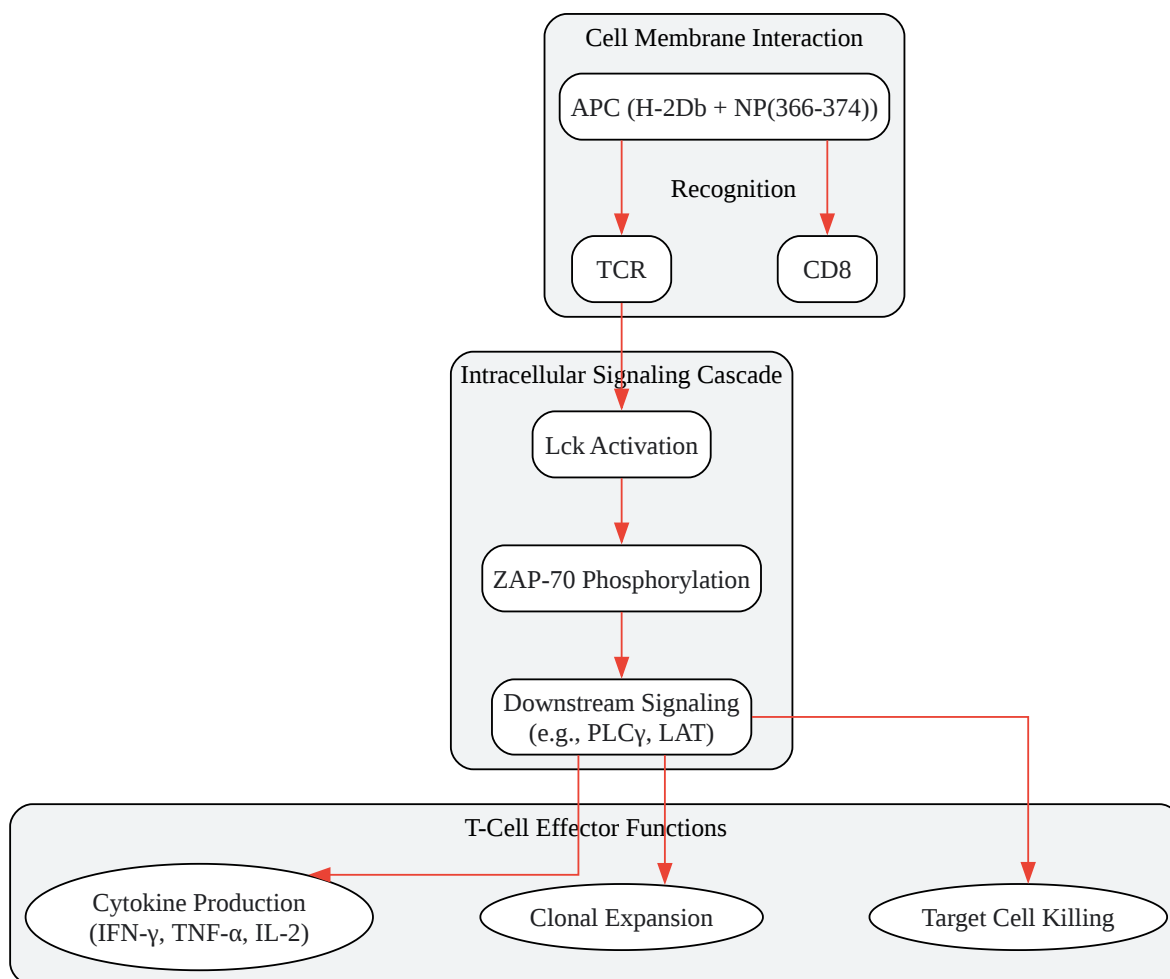
- Analyze by flow cytometry to assess the functional capacity of the T-cell line upon antigen recognition.[\[1\]](#)
- Cytotoxicity Assay (Optional):
 - Co-culture the NP (366-374) specific T-cell line with target cells (e.g., peptide-pulsed RMA-S cells) that have been labeled with a fluorescent dye (e.g., CFSE) or a radioactive isotope (e.g., ^{51}Cr).
 - Measure the release of the dye or isotope from the target cells as an indicator of T-cell-mediated lysis.

Experimental Workflows and Signaling Pathways



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Caption: Workflow for generating NP (366-374) specific T-cell lines.



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Caption: Simplified TCR signaling pathway upon NP (366-374) recognition.

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